molecular formula C26H32N4O4S B3295432 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 887860-77-7

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B3295432
CAS RN: 887860-77-7
M. Wt: 496.6 g/mol
InChI Key: GHBBCOYGBZPESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as UNC3866, is a synthetic small molecule that has been developed for research purposes. UNC3866 is a potent and selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which is involved in the regulation of gene expression.

Mechanism of Action

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide inhibits the catalytic activity of LSD1 by binding to the enzyme's active site. This prevents LSD1 from demethylating histone proteins, leading to an increase in histone methylation and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of LSD1 activity by this compound leads to an increase in histone methylation, which can affect the expression of genes involved in various biological processes, including cell differentiation, proliferation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a potent and selective inhibitor of LSD1, making it a useful tool for investigating the role of LSD1 in various biological processes. However, as with any small molecule inhibitor, there are limitations to its use in lab experiments. This compound may have off-target effects, and its potency and selectivity may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of research is the investigation of the role of LSD1 in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential.

Scientific Research Applications

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been used in several research studies to investigate the role of LSD1 in various biological processes. LSD1 is a histone demethylase that plays a critical role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins. This compound inhibits LSD1 activity, leading to an increase in histone methylation and changes in gene expression.

properties

IUPAC Name

N'-[2-(1H-indol-3-yl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-19-9-11-22(12-10-19)35(33,34)30-17-5-4-6-21(30)14-16-28-26(32)25(31)27-15-13-20-18-29-24-8-3-2-7-23(20)24/h2-3,7-12,18,21,29H,4-6,13-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBBCOYGBZPESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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